

MS31 Trihydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS31

Cat. No.: B15572232

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Abstract

MS31 trihydrochloride is a potent and selective small molecule inhibitor of Spindlin1 (SPIN1), a methyl-lysine reader protein implicated in oncogenesis. By disrupting the interaction between SPIN1 and its histone mark target, H3K4me3, **MS31** offers a valuable tool for investigating the role of SPIN1 in various cellular processes and as a potential therapeutic agent. These application notes provide an overview of **MS31** trihydrochloride, including its mechanism of action, and detailed protocols for its use in common in vitro and in vivo research applications.

Product Information: Supplier and Purity

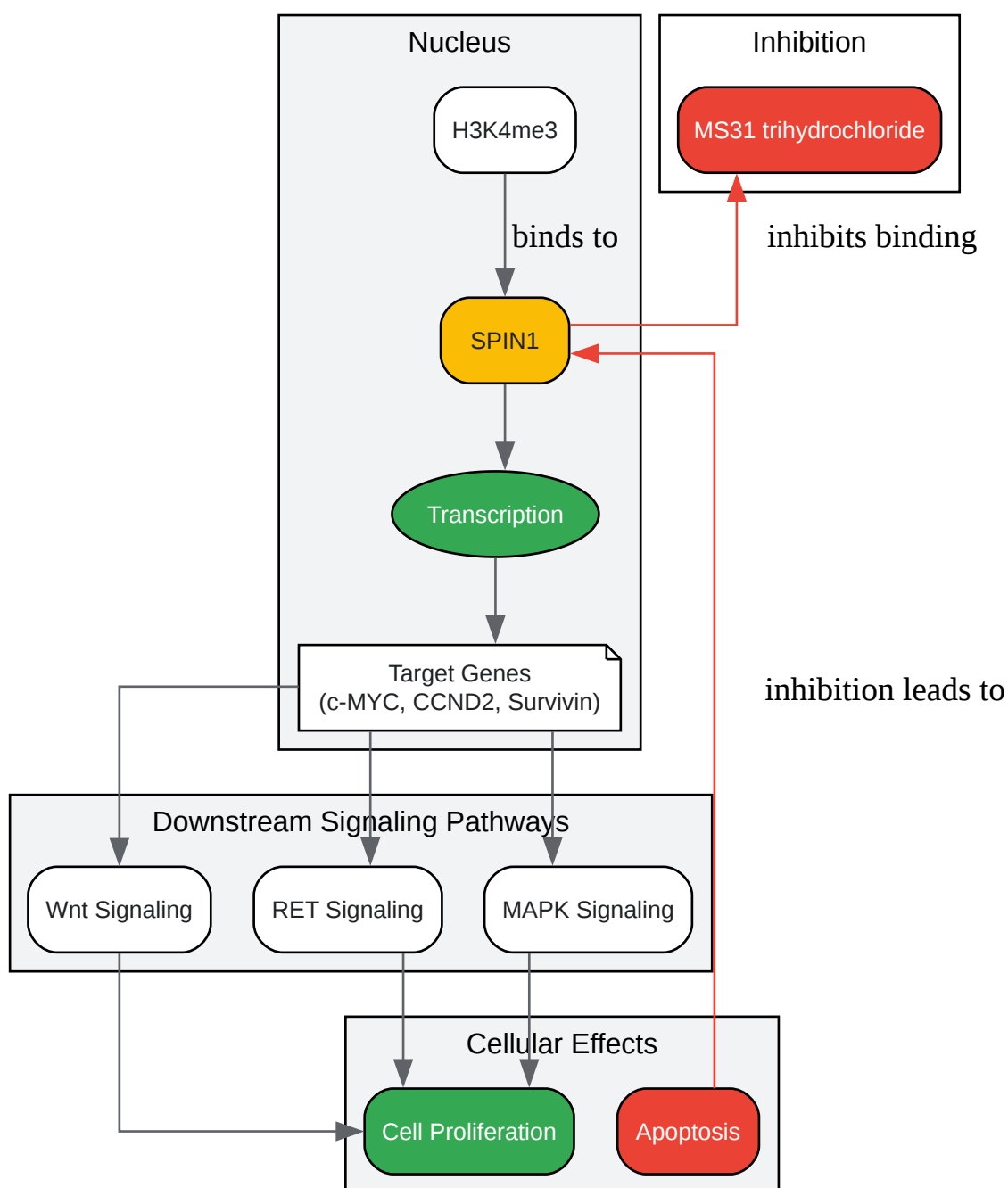
MS31 trihydrochloride is commercially available from several suppliers, ensuring accessibility for the research community. The purity of the compound is a critical factor for reliable and reproducible experimental outcomes. Below is a summary of available information from various vendors.

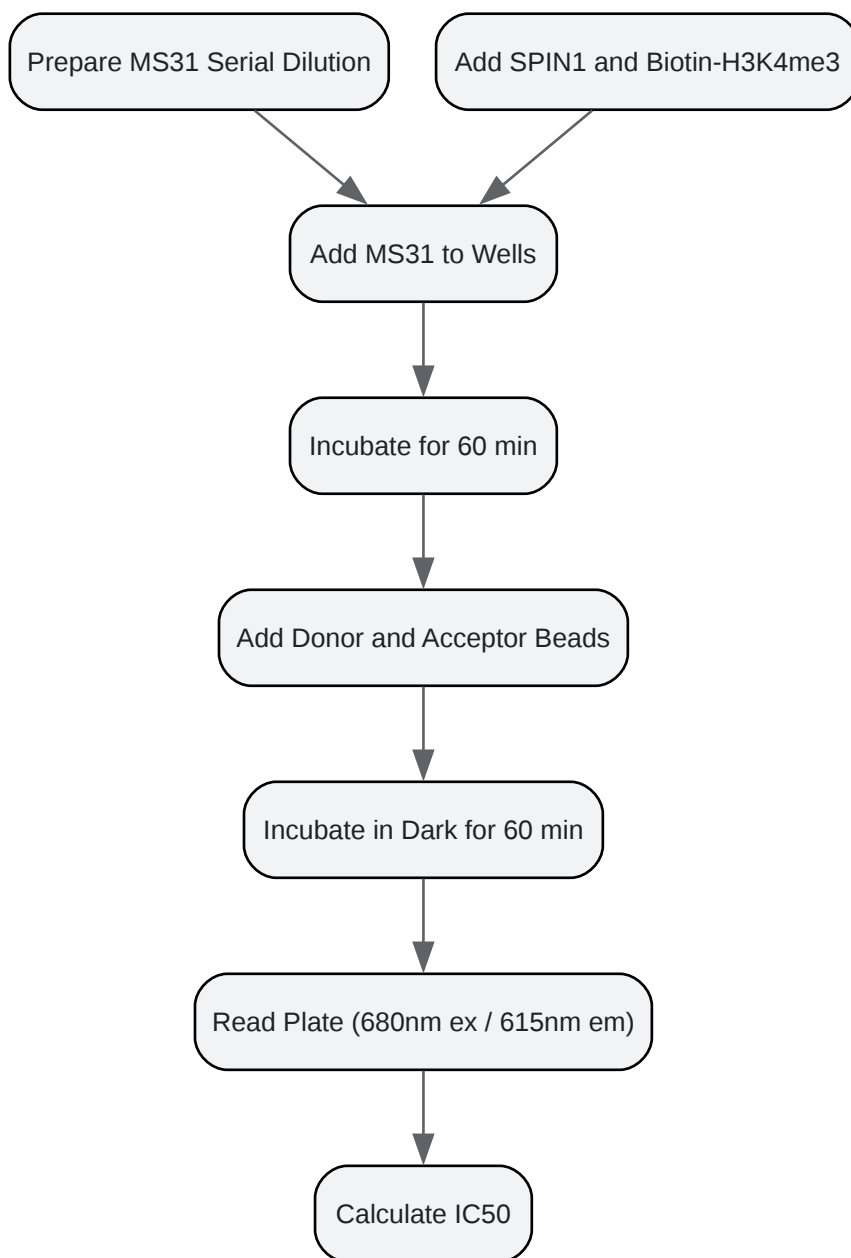
Supplier	Purity
MedChemExpress	99.78%
AOBIOUS	99.79%
MedKoo	99.53%
Adooq	99.78%
Selleckchem	>98%
Cayman Chemical	≥98%
Bio-Techne	≥98%
Focus biomolecules	>98% by HPLC
Immunomart	Not specified
ChemicalBook	Not specified

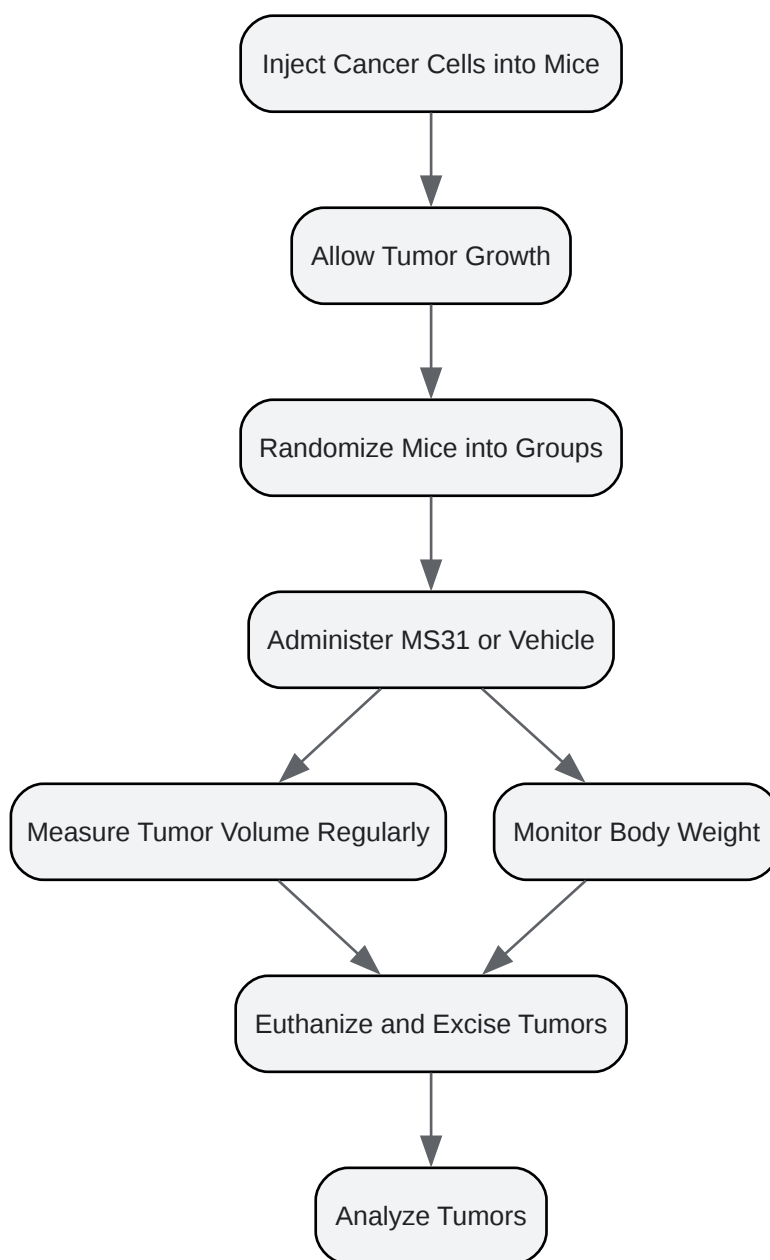
Mechanism of Action and Signaling Pathways

MS31 trihydrochloride is a selective, high-affinity inhibitor of SPIN1. [1] It functions by disrupting the binding of the SPIN1 protein to the trimethylated lysine 4 on histone H3 (H3K4me3). This epigenetic mark is associated with active gene transcription. By inhibiting this interaction, **MS31** effectively modulates the expression of SPIN1 target genes, which include key oncogenes such as c-MYC, CCND2, and survivin.

SPIN1 has been shown to be an activator of several cancer-related signaling pathways, including the Wnt, RET, and MAPK pathways. [2][3] Inhibition of SPIN1 by **MS31** can therefore lead to the downregulation of these pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells.







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References

- 1. Gene Spin 1: Unlock Your Genetic Potential - DNA Testing for Health & Ancestry [learn.mapmygenome.in]
- 2. The histone code reader SPIN1 controls RET signaling in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
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